9,13-Di-cis-retinoic acid

Description

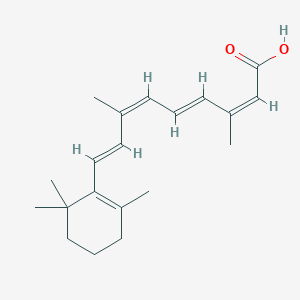

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-CDMOMSTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858776 | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5352-74-9 | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis,13-cis-Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 9,13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Disposition of 9,13 Di Cis Retinoic Acid

Endogenous Formation Pathways

The biosynthesis of 9,13-di-cis-retinoic acid occurs primarily through the isomerization of other retinoic acid isomers. These pathways are crucial for understanding the presence and potential physiological roles of this specific isomer.

Isomerization from 9-cis-Retinoic Acid Precursors

This compound is recognized as a major metabolite of 9-cis-retinoic acid (9cRA). Following the administration of 9cRA, it undergoes isomerization to form various other isomers, including 13-cis-retinoic acid, all-trans-retinoic acid, and notably, this compound. This metabolic conversion has been observed in multiple studies, highlighting it as a primary route for the endogenous formation of this compound. In fact, after the consumption of turkey liver, which is rich in vitamin A, the plasma concentration of the 9,13-cis metabolite of 9cRA was found to be significantly elevated.

Isomerization from All-trans-Retinoic Acid

The isomerization of all-trans-retinoic acid (atRA) is another key pathway that can lead to the formation of this compound. When atRA is incubated with bovine liver microsomal preparations, a mixture of isomers is generated, which includes 9-cis-retinoic acid, 13-cis-retinoic acid, and this compound. This process is not stereospecific and can be influenced by various factors, including the presence of thiol groups. The non-enzymatic, thiol-mediated isomerization of atRA can produce a thermal equilibrium mixture containing all-trans, 9-cis, 13-cis, and 9,13-di-cis-retinoic acids.

Potential Derivation from Other Retinoid Isomers or Carotenoid Sources

While direct isomerization from 9cRA and atRA are the most documented pathways, the broader context of retinoid metabolism suggests other potential sources. The consumption of foods rich in vitamin A derivatives, such as retinol (B82714) and retinyl esters, can lead to the formation of various retinoic acid isomers, including this compound, particularly after ingestion of liver. Although direct evidence is limited, it is plausible that carotenoids with a 9-cis configuration could serve as precursors, given that they are known dietary sources of 9-cis-retinoids.

Enzymatic Biotransformations Contributing to this compound Synthesis

The isomerization of retinoic acids can be both a non-enzymatic and an enzyme-catalyzed process. While thiol-mediated chemical isomerization is a recognized mechanism, enzymatic activities also play a role. Studies with rat conceptal homogenates have provided evidence for a conceptal isomerase that catalyzes the conversion of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid, suggesting that enzymatic control of retinoid isomerization exists within tissues. Although a specific enzyme solely dedicated to the synthesis of this compound has not been identified, the non-stereospecific nature of some enzymatic processes, such as those observed in liver microsomes, contributes to its formation. The isomerization reactions in liver microsomes are sensitive to thiol-blocking reagents, indicating the involvement of thiol groups in the catalytic process.

Metabolic Fate and Stability Profiles In Vitro and In Vivo

The metabolic fate and stability of this compound have been investigated in various cell culture systems and in vivo models, providing insights into its persistence and biological activity.

Intracellular Metabolism and Compound Stability

In vitro studies using HaCaT keratinocytes have shown that this compound is relatively stable in the culture medium. In these experiments, intracellular levels of this compound were below the level of detection, suggesting limited uptake or rapid metabolism within the cells. This stability in the extracellular environment, coupled with its identification as a major plasma metabolite of 9cRA, suggests that this compound can persist in circulation. In studies of hepatic fibrosis, levels of this compound were found to be increased in activated hepatic stellate cells in vitro and in fibrotic liver tissue in vivo.

Table 1: Formation of this compound from Precursors

| Precursor | System | Resulting Isomers | Reference |

|---|---|---|---|

| 9-cis-Retinoic Acid | In vivo (mice, humans) | all-trans-RA, 13-cis-RA, 9,13-di-cis-RA | |

| All-trans-Retinoic Acid | In vitro (bovine liver microsomes) | 9-cis-RA, 13-cis-RA, 9,13-di-cis-RA | |

| All-trans-Retinoic Acid | Chemical (thiol-mediated) | all-trans-RA, 9-cis-RA, 13-cis-RA, 9,13-di-cis-RA |

Table 2: Stability and Metabolism of this compound

| System | Observation | Reference |

|---|---|---|

| HaCaT Keratinocytes (in vitro) | Relatively stable in medium; intracellular levels below detection. |

Formation of Conjugates and Oxidized Metabolites

The metabolic pathway of retinoids is a complex cascade of isomerization and oxidation. Within this intricate network, this compound emerges as a significant metabolite, primarily derived from its precursor, 9-cis-retinoic acid. When 9-cis-retinoic acid is introduced into the system, it undergoes extensive biotransformation, leading to a variety of more polar compounds designed for easier excretion.

Key metabolic transformations include the formation of glucuronide conjugates and oxidized metabolites. Following the administration of 9-cis-retinoic acid to mice, a number of polar metabolites have been identified, including the β-glucuronides of both 9-cis-retinoic acid and 9-cis-4-oxo-retinoic acid. bue.edu.eg Alongside these conjugated forms, this compound is consistently observed as a prominent plasma metabolite. bue.edu.eg In fact, studies have shown that after administration of 9-cis-retinaldehyde (a precursor to 9-cis-retinoic acid) to mice and rats, the plasma levels of this compound can significantly surpass those of 9-cis-retinoic acid itself. bue.edu.eg

Further research in rats identified 9-cis-4-hydroxy- and 9-cis-4-oxoretinoic acid as major metabolites of 9-cis-retinoic acid. who.int The metabolic landscape is further broadened by isomerization, where 9-cis-retinoic acid can convert to 13-cis-retinoic acid, all-trans-retinoic acid, and notably, this compound. who.int This demonstrates that the generation of this compound is an integral part of the metabolic processing of 9-cis-retinoids.

Systemic Clearance and Elimination Pathways

The primary route for the elimination of 9-cis-retinoic acid and its metabolites from the body is through metabolic breakdown. drugbank.com While specific pharmacokinetic studies detailing the systemic clearance and elimination half-life of this compound are not extensively documented, the clearance of its parent compound, 9-cis-retinoic acid, provides significant insights.

Studies in healthy men have shown that after oral administration, 9-cis-retinoic acid has a half-life in the range of 1.3 to 2.4 hours, with metabolism being the principal pathway of elimination. drugbank.com The major urinary metabolites identified after administration of 9-cis-retinoic acid are its glucuronide conjugate and the glucuronide of 9-cis-4-oxo-retinoic acid. who.int While these studies focus on the precursor, the presence of this compound as a major metabolite indicates that its formation is a key step in the clearance process of 9-cis-retinoic acid.

Interestingly, research on human keratinocytes in vitro suggests that this compound itself may be a relatively stable and potentially inactive metabolic derivative. drugbank.com This could imply that once formed, its subsequent clearance might be slower compared to its more biologically active parent isomers, or that it represents a terminal metabolite destined for excretion. The excretion of retinoid metabolites occurs through both urine and feces. drugbank.com

Physiological Occurrence and Distribution Dynamics

The presence and concentration of this compound in the body are not static, fluctuating in response to various physiological states and dietary inputs.

Detection and Quantification in Mammalian Plasma and Tissues

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, have enabled the detection and quantification of various retinoic acid isomers, including this compound, in biological samples. bue.edu.egwho.int This compound has been successfully identified and measured in the plasma of several mammalian species, including mice, rats, cows, and humans. bue.edu.egwho.int

In mice, after oral administration of 9-cis-retinoic acid, this compound was identified as a major plasma metabolite, with concentrations comparable to that of its precursor. bue.edu.eg Tissue distribution studies in mice have also detected 9-cis-retinoic acid in the kidney and liver, and it is plausible that its metabolite, this compound, is also present in these tissues. nih.gov

Circulating Levels and Concentration Fluctuations in Specific Physiological States

Periparturient Period in Mammals

A remarkable finding is the significant fluctuation of this compound levels during the periparturient period in mammals. A study conducted on dairy cows revealed that this compound is the major circulating geometric isomer of retinoic acid during this time. who.int Its plasma concentration was observed to be less than or equal to 1 ng/ml ten days before parturition, rising to approximately 2 ng/ml by one day before giving birth. who.int This was followed by a sharp increase to over 4 ng/ml by the first day postpartum, a level that was maintained for at least two weeks into the lactation period. who.int This dramatic increase suggests a profound shift in vitamin A metabolism during late gestation and early lactation, highlighting a potential physiological role for this compound in this critical period. who.int

Table 1: Plasma Concentrations of this compound in Periparturient Dairy Cows

| Time Relative to Parturition | Plasma Concentration (ng/ml) |

|---|---|

| 10 days prepartum | ≤ 1 |

| 1 day prepartum | ~2 |

| 1 day postpartum | > 4 |

| 14 days postpartum | ~4 |

Data sourced from a study on dairy cows, indicating a significant increase in this compound around the time of birth. who.int

Post-Dietary Vitamin A Intake in Humans

The levels of this compound in human plasma are also influenced by dietary intake of vitamin A. While the fasting plasma concentration of its precursor, 9-cis-retinoic acid, is typically low (less than 1 nmol/L), the consumption of vitamin A-rich foods can lead to a significant increase in its metabolites. nih.gov

A study involving healthy male volunteers who consumed fried turkey liver, a rich source of vitamin A, demonstrated a notable rise in plasma retinoids. bue.edu.eg Importantly, this compound was identified for the first time in humans as a physiological metabolite of vitamin A under these conditions. bue.edu.eg In one instance, after a 70-kg man consumed 140 g of turkey liver, the plasma concentration of this compound rose to 57 nmol/L within four hours, a substantial increase from baseline levels. nih.gov This finding underscores the direct link between dietary vitamin A intake and the circulating levels of this compound in humans.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-cis-retinoic acid |

| all-trans-retinoic acid |

| 13-cis-retinoic acid |

| 9-cis-retinoyl-β-glucuronide |

| 9-cis-4-oxo-retinoic acid |

| 9-cis-4-oxo-retinoyl-β-glucuronide |

| 9-cis-4-hydroxy-retinoic acid |

Molecular Interactions and Signal Transduction Mechanisms of 9,13 Di Cis Retinoic Acid

Retinoid Nuclear Receptor Binding and Activation Profiles

The biological activities of retinoids are primarily mediated through their direct interaction with two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). The specific binding affinity and activation potential of a given retinoid isomer for these receptors determine its downstream physiological effects.

Affinity for Retinoic Acid Receptors (RARs)

Research indicates that 9,13-di-cis-retinoic acid exhibits a low affinity for Retinoic Acid Receptors (RARα, RARβ, and RARγ). While its direct binding has not been as extensively quantified as that of major isomers like all-trans-retinoic acid (at-RA), it is generally considered a weak ligand for this receptor family. The biological effects of at-RA are potent and mediated by its high-affinity binding to RARs, which subsequently form heterodimers with RXRs to regulate gene expression. nih.gov The significantly lower binding capacity of this compound suggests it is not a primary endogenous ligand for direct RAR activation.

Affinity for Retinoid X Receptors (RXRs)

The affinity of this compound for Retinoid X Receptors (RXRs) is markedly low. Studies comparing it to 9-cis-retinoic acid, the established high-affinity endogenous ligand for RXRs, have demonstrated its significantly diminished binding capacity for RXR-α and RXR-β. Some reports suggest it has little to no affinity for RXRs and is considered to have negligible direct biological effects through this pathway. Any observed activity in biological systems is often attributed to its potential metabolic conversion into the more potent 9-cis-retinoic acid. nih.govwho.int

Comparative Receptor Binding Specificity and Potency Relative to Other Retinoic Acid Isomers

When compared to other well-characterized retinoic acid isomers, this compound demonstrates substantially lower potency and binding affinity. All-trans-retinoic acid is a high-affinity ligand specific to RARs, while 9-cis-retinoic acid is unique in its ability to bind with high affinity to all subtypes of both RARs and RXRs. doi.org In contrast, 13-cis-retinoic acid (isotretinoin) also shows weaker activity in transactivation assays compared to at-RA and 9-cis-RA. iarc.fr this compound is positioned as one of the least potent isomers in terms of direct receptor interaction, functioning primarily as a metabolite of 9-cis-retinoic acid rather than a primary signaling molecule. who.intnih.gov

Table 1: Comparative Binding Affinities of Retinoic Acid Isomers for Nuclear Receptors

| Retinoic Acid Isomer | Affinity for Retinoic Acid Receptors (RARs) | Affinity for Retinoid X Receptors (RXRs) |

|---|---|---|

| all-trans-Retinoic Acid (at-RA) | High | None / Negligible |

| 9-cis-Retinoic Acid | High | High |

| 13-cis-Retinoic Acid | Low | None / Negligible |

| This compound | Very Low / Negligible | Very Low / Negligible |

Downstream Gene Regulation and Transcriptional Responses

The activation of RARs and RXRs by ligand binding initiates a cascade of molecular events, leading to the regulation of target gene expression. This process is central to the physiological effects of retinoids.

Induction of Specific Gene Expression (e.g., RARα, RARβ)

Direct evidence for the induction of specific genes, such as RARα or RARβ, by this compound is limited. The expression of the RARβ gene is a well-known response to active retinoids like at-RA and 9-cis-RA, and its induction is often correlated with the growth-inhibitory effects of these compounds. nih.gov Studies have shown that both at-RA and 9-cis-RA can induce RARβ mRNA expression, though at-RA is effective at lower concentrations. nih.gov Given the negligible binding affinity of this compound for the receptors, it is unlikely to be a potent direct inducer of such target genes. Any observed increase in RARβ expression in the presence of this compound is more likely a result of its isomerization to more transcriptionally active forms, such as 9-cis-retinoic acid. nih.gov

Activation of Retinoic Acid Response Elements (RAREs)

The transcriptional activity of retinoid receptors is mediated by their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. nih.govgoogle.com Transactivation assays, which measure the ability of a compound to activate a reporter gene under the control of a RARE, are used to quantify retinoid activity. While various metabolites and isomers of at-RA have been shown to activate transcription via RAREs with varying potencies, there is a lack of direct evidence demonstrating that this compound can independently and efficiently activate RARE-mediated transcription. nih.gov Its characterization as a metabolite with low receptor affinity suggests that its direct contribution to the activation of RAREs is minimal compared to primary ligands like at-RA and 9-cis-retinoic acid. iarc.fruni-hannover.de

Table 2: Transcriptional Activity Profile of Retinoic Acid Isomers

| Retinoic Acid Isomer | Direct RARE Activation Potential | Primary Mechanism of Action |

|---|---|---|

| all-trans-Retinoic Acid (at-RA) | High | Direct binding and activation of RARs. |

| 9-cis-Retinoic Acid | High | Direct binding and activation of both RARs and RXRs. |

| 13-cis-Retinoic Acid | Low | Isomerization to more active forms (at-RA, 9-cis-RA). |

| This compound | Very Low / Negligible | Functions as a metabolite; potential isomerization to 9-cis-RA. |

Receptor Heterodimerization and Cross-Talk with Other Nuclear Receptors

Formation of RAR/RXR Heterodimers and their Functional Implications

The biological activities of this compound, like other retinoids, are mediated by two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govfrontiersin.org These receptors, which each have three subtypes (α, β, and γ), function as ligand-dependent transcription factors. nih.govbiorxiv.org A crucial aspect of their function is the formation of heterodimers, specifically RAR/RXR heterodimers, which are the primary functional units that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govbiorxiv.orgresearchgate.net

Upon binding of a ligand like 9-cis-retinoic acid, which has a high affinity for both RARs and RXRs, the RAR/RXR heterodimer undergoes a conformational change. frontiersin.orgpnas.org In the absence of a ligand, the heterodimer is often bound to RAREs and recruits corepressor proteins, which in turn inhibit gene transcription. nih.govbiorxiv.orgresearchgate.net Ligand binding triggers the dissociation of these corepressors and the recruitment of coactivator proteins, leading to the activation of gene expression. nih.govbiorxiv.org

The formation of RAR/RXR heterodimers has significant functional implications. It allows for a complex and tightly regulated response to retinoid signaling. While all-trans-retinoic acid (atRA) primarily activates RARs, 9-cis-retinoic acid can activate both RAR and RXR subunits within the heterodimer. diva-portal.org This dual activation can lead to synergistic effects on gene transcription. nih.govnih.gov However, the activity of the RXR subunit within the heterodimer is often "silenced" or subordinated by the RAR subunit in the absence of an RAR ligand. nih.govdiva-portal.org This prevents indiscriminate activation of RXR-mediated pathways.

The ability of this compound to potentially interact with these receptors suggests its involvement in the intricate regulation of gene networks that control critical cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov The specific functional outcomes of RAR/RXR heterodimerization are context-dependent, relying on the specific RAR and RXR subtypes involved, the structure of the RARE, and the cellular environment. biorxiv.org

Table 1: Functional Implications of RAR/RXR Heterodimerization

| Feature | Description | References |

|---|---|---|

| DNA Binding | RAR/RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. | nih.govbiorxiv.orgresearchgate.net |

| Ligand Activation | Activated by retinoids such as all-trans-retinoic acid (binds RAR) and 9-cis-retinoic acid (binds both RAR and RXR). | frontiersin.orgnih.govdiva-portal.org |

| Transcriptional Regulation | In the absence of a ligand, the heterodimer recruits corepressors to inhibit transcription. Ligand binding leads to the recruitment of coactivators and initiation of transcription. | nih.govbiorxiv.org |

| Synergistic Activation | Dual activation of both RAR and RXR subunits by ligands like 9-cis-retinoic acid can result in a synergistic enhancement of gene expression. | nih.govnih.gov |

| RXR Subordination | The transcriptional activity of the RXR subunit is often suppressed by the RAR partner in the absence of an RAR ligand, a phenomenon known as the "subordinate" or "silent" role of RXR. | nih.govdiva-portal.org |

| Cellular Processes | Regulates fundamental cellular processes including cell growth, differentiation, and apoptosis. | nih.govnih.gov |

Interactions with Non-Retinoid Receptor Signaling Pathways and Ligands

The influence of this compound extends beyond the direct activation of RAR/RXR heterodimers, as these receptors engage in significant cross-talk with other nuclear receptor signaling pathways. RXRs are notable for their ability to form heterodimers with a variety of other nuclear receptors, acting as a common partner in multiple signaling cascades. nih.govdiva-portal.org This positions retinoid signaling, potentially including that mediated by this compound, as a central hub for integrating various hormonal and metabolic signals.

Interactions have been well-documented between retinoid signaling and the pathways of:

Peroxisome Proliferator-Activated Receptors (PPARs): RXRs form heterodimers with PPARs, which are key regulators of lipid and glucose metabolism. nih.govnih.gov The PPAR/RXR heterodimer can be activated by PPAR ligands (like fatty acids and fibrate drugs) and, in some contexts, synergistically by RXR ligands like 9-cis-retinoic acid. nih.govnih.gov This convergence allows for the coordinated regulation of genes involved in lipid homeostasis. nih.gov

Vitamin D Receptor (VDR): The VDR/RXR heterodimer is essential for mediating the biological effects of vitamin D. nih.gov While typically considered a non-permissive heterodimer where the RXR ligand does not activate transcription on its own, the presence of an RXR agonist can modulate the response to vitamin D. nih.gov There is evidence for direct interaction between the retinoic acid and vitamin D signaling pathways, which can enhance gene expression in a cooperative manner. nih.gov

Thyroid Hormone Receptor (TR): TRs also form heterodimers with RXRs to regulate gene expression in response to thyroid hormone. nih.gov Similar to VDR/RXR, the TR/RXR heterodimer is generally non-permissive to RXR agonists alone. nih.gov However, ligands for RXR, such as 9-cis-retinoic acid, can play a modulatory role, for instance, by influencing the dissociation of corepressor complexes from the heterodimer. nih.gov

Progesterone (B1679170) Receptor (PR): Cross-regulation between retinoid and progesterone signaling has been observed in breast cancer cells. nih.gov Retinoids can modulate the expression and activity of the progesterone receptor, and conversely, progestins can affect the levels of retinoic acid receptors. nih.gov This interplay is crucial in the context of hormone-responsive cancers.

The ability of this compound to potentially influence these diverse signaling pathways through RXR heterodimerization highlights its capacity to participate in a broad spectrum of physiological processes, from metabolic regulation to cellular differentiation and endocrine function.

Table 2: Cross-Talk of Retinoid Signaling with Other Nuclear Receptor Pathways

| Interacting Pathway | Heterodimer Partner | Functional Consequence of Cross-Talk | References |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | PPAR | Coordinated regulation of lipid metabolism. Synergistic activation of gene expression by ligands for both receptors. | nih.govnih.gov |

| Vitamin D Signaling | Vitamin D Receptor (VDR) | Modulation of vitamin D-mediated gene expression. Potential for enhanced transcriptional activation in the presence of both ligands. | nih.gov |

| Thyroid Hormone Signaling | Thyroid Hormone Receptor (TR) | RXR ligands can modulate TR activity, for example, by affecting corepressor dissociation. | nih.gov |

| Progesterone Signaling | Progesterone Receptor (PR) | Mutual regulation of receptor expression and activity, with implications for hormone-sensitive tissues. | nih.gov |

Cellular and Tissue Specific Biological Activities of 9,13 Di Cis Retinoic Acid

Effects on Cellular Proliferation, Differentiation, and Viability

The impact of 9,13dcRA on fundamental cellular processes such as proliferation and differentiation varies significantly across different cell types.

In studies using the human keratinocyte cell line HaCaT, 9,13dcRA has demonstrated limited biological activity compared to other retinoic acid isomers like atRA and 9cRA. nih.gov Research indicates that 9,13dcRA only influences HaCaT keratinocyte activity at very high concentrations (10⁻⁶ M). nih.gov At more biologically relevant concentrations, it is considered effectively inactive. nih.gov This suggests it may function as a weaker prodrug of atRA or simply be an inactive metabolic byproduct in human keratinocytes. nih.gov

Key comparative findings in HaCaT cells are summarized below:

| Feature | All-trans-RA (atRA) | 9-cis-RA (9cRA) | 9,13-di-cis-RA (9,13dcRA) |

| Inhibition of Proliferation | Potent inhibitor | Slightly weaker than atRA | Only at 10⁻⁶ M |

| CRABP II mRNA Induction | Potent inducer | Slightly weaker than atRA | Only at 10⁻⁶ M |

| Cytokeratin 19 Upregulation | Potent upregulator | Slightly weaker than atRA | Only at 10⁻⁶ M |

| Intracellular Accumulation | Rapid and high | Lower than atRA | Below detection levels |

| Data sourced from a comparative study on HaCaT keratinocytes. nih.gov |

In contrast to its minimal effect on keratinocytes, 9,13dcRA plays a significant role in the pathology of liver fibrosis by influencing hepatic stellate cells (HSCs). nih.govmdpi.com During hepatic fibrosis, HSCs transition from quiescent, vitamin A-storing cells into activated, myofibroblastic cells that produce excessive extracellular matrix. nih.govmdpi.com

Studies have shown that levels of 9,13dcRA are elevated in activated HSCs in vitro and in fibrotic liver tissue in vivo. nih.gov This increase is associated with the transformation of HSCs and the progression of fibrosis. nih.gov 9,13dcRA provokes procollagen (B1174764) synthesis in both rat and human HSC cultures, a key step in fibrogenesis. nih.gov This entire process appears to be linked to the activation of the Retinoic Acid Receptor alpha (RARα). nih.govnih.gov

Direct research on the specific effects of 9,13dcRA on immune cells is limited. However, retinoids as a class are known to be crucial regulators of the immune system. nih.gov All-trans RA, the most physiologically abundant form, and 9-cis RA are known to influence the differentiation and function of various immune cells, including dendritic cells and T cells, and play a key role in mucosal immunity. nih.gov For instance, 9-cis-retinoic acid has been shown to be more potent than atRA in stimulating the clonal growth of myeloid cells from normal individuals. who.int Given that 9,13dcRA is a metabolite of 9cRA, it may have a yet-to-be-defined role in immune modulation, though specific studies on peripheral blood mononuclear leukocytes are not extensively detailed in the available literature. who.int

Regulation of Specific Cellular Processes and Extracellular Matrix Components

9,13dcRA directly regulates a molecular cascade involving key enzymes and growth factors that are critical in tissue remodeling and fibrosis.

A primary mechanism through which 9,13dcRA exerts its effects, particularly in hepatic stellate cells, is by inducing the production of tissue-type plasminogen activator (tPA). nih.govnih.gov In the human liver stellate cell line LI90, 9,13dcRA was found to enhance the production of tPA, which in turn increases surface plasmin levels. nih.govresearchgate.net This induction is mediated, at least in part, through the induction and activation of RARα. nih.gov An RARα-selective antagonist can inhibit this induction, confirming the receptor's role. nih.gov

The increased production of tPA and subsequent rise in plasmin activity leads directly to the activation of latent transforming growth factor-beta (TGF-β). nih.govnih.govresearchgate.net TGF-β is a potent profibrotic cytokine, and its activation is a critical step in the development of hepatic fibrosis. nih.govmdpi.com The activation process is dependent on the proteolytic activity of plasmin. nih.gov Therefore, by stimulating tPA production, 9,13dcRA initiates a cascade that culminates in the formation of active TGF-β, promoting fibrogenesis in the liver. nih.govnih.gov This suggests a significant link between the formation of 9,13dcRA and hepatic fibrosis via the generation of TGF-β in vivo. nih.gov

The molecular pathway in hepatic stellate cells can be summarized as follows:

| Step | Molecule/Receptor | Action | Outcome |

| 1. Binding | 9,13-di-cis-Retinoic Acid | Binds to and activates RARα | Initiation of downstream signaling |

| 2. Induction | RARα | Induces expression of tPA gene | Increased tPA production |

| 3. Activation | Tissue-Plasminogen Activator (tPA) | Converts plasminogen to plasmin | Increased surface plasmin levels |

| 4. Cleavage | Plasmin | Cleaves Latent TGF-β complex | Release of active TGF-β |

| 5. Fibrogenesis | Active TGF-β | Stimulates procollagen synthesis | Progression of liver fibrosis |

| Data compiled from studies on human and rat hepatic stellate cells. nih.govnih.gov |

Impact on Procollagen Synthesis and Extracellular Matrix Remodeling

The influence of this compound on the synthesis of procollagen and the remodeling of the extracellular matrix (ECM) is primarily documented in the context of hepatic fibrogenesis. During the progression of liver fibrosis, hepatic stellate cells (HSCs) undergo a transformation into myofibroblastic cells, a process accompanied by the loss of their stored retinyl esters. nih.govresearchgate.net Research indicates that this compound, a stable and major metabolite of vitamin A, plays a significant role in this pathological process. nih.govresearchgate.net

Studies using both rat and human HSC cultures have demonstrated that this compound provokes procollagen synthesis. nih.gov This effect is dependent on a cascade involving plasminogen activator (PA) and transforming growth factor-beta (TGF-β). nih.govresearchgate.net Specifically, this compound stimulates the synthesis of PA, which in turn leads to the PA/plasmin-dependent activation of latent TGF-β. nih.gov Activated TGF-β is a potent fibrogenic cytokine that directly enhances the production of ECM components, including collagen. nih.govmdpi.com

This mechanism is supported by in vivo studies of porcine serum-induced rat hepatic fibrosis. In these models, the levels of this compound were found to be increased in the fibrotic liver. nih.gov This increase correlated with the enhanced expression of messenger RNA (mRNA) for type I procollagen, as well as for retinoic acid receptor (RAR) alpha/beta, PA, and TGF-β. nih.gov These findings suggest a direct link between the formation of this compound and the advancement of hepatic fibrosis through the TGF-β-mediated synthesis of procollagen. nih.govresearchgate.net

In a different cell model using 3T3 L1 preadipocytes, which serve as a model for liver stellate cells, general retinoid activity (including all-trans and 9-cis retinoic acids) was shown to enhance the expression of the type I procollagen gene and its subsequent peptide synthesis while concurrently reducing collagenase activities. nih.gov This further supports the role of retinoids in stimulating collagen production, potentially through the activation of TGF-β. nih.gov

Table 1: Research Findings on the Impact of this compound on Fibrosis Markers

| Marker | Cell/Model System | Observed Effect of this compound | Associated Mechanism | Reference |

|---|---|---|---|---|

| Procollagen Synthesis | Rat and Human Hepatic Stellate Cells (HSCs) | Increased | PA/plasmin and TGF-β-dependent pathway | nih.gov |

| Type I Procollagen mRNA | Fibrotic Rat Liver (in vivo) | Increased expression | Correlated with increased 9,13-di-cis-RA levels and enhanced TGF-β expression | nih.gov |

| Plasminogen Activator (PA) Synthesis | Hepatic Stellate Cells (HSCs) | Stimulated | Leads to activation of latent TGF-β | nih.gov |

| TGF-β Activation | Hepatic Stellate Cells (HSCs) | Induced (indirectly) | Dependent on PA/plasmin activation | nih.gov |

Comparative Cellular Potency and Functional Outcomes with Other Retinoid Isomers

The cellular potency and functional effects of this compound often differ significantly when compared to other major retinoid isomers, such as all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA). In many cell systems, this compound is considered to be significantly less active or even biologically inactive at physiological concentrations. nih.govdrugbank.com

A comparative study in HaCaT human keratinocytes provides a clear example of this difference in potency. nih.govdrugbank.com In this model, atRA was the most potent isomer in inhibiting cell proliferation and inducing the expression of cellular retinoic acid binding protein II (CRABP II) mRNA. 9cRA exhibited a slightly weaker activity than atRA across these measures. nih.govdrugbank.com In stark contrast, this compound was found to be effectively inactive at biologically relevant concentrations, only showing any regulatory activity at the highest concentration tested (10⁻⁶ M). nih.govdrugbank.com This has led to the suggestion that this compound may be an inactive metabolic derivative in keratinocytes. nih.gov

Similarly, research on peripheral blood mononuclear leukocytes indicated that this compound has negligible effects on the proliferation and function of these cells from precolostral calves and their dams at physiologic concentrations. tandfonline.com However, it did show an inhibitory effect on the proliferation of leukocytes from non-pregnant heifers at a concentration of 25 nM, suggesting some context-dependent activity. tandfonline.com

In the context of hepatic fibrosis, however, this compound demonstrates potent and specific activity. It effectively transactivated RARα and stimulated TGF-β-dependent procollagen synthesis in HSCs, a function critical to its role in fibrogenesis. nih.gov This contrasts with its limited activity in other cell types and highlights that its biological function is highly specific to the cellular environment.

When examining neuronal differentiation in human neuroblastoma cells, other retinoid isomers show more pronounced effects. All three isomers (atRA, 9cRA, and 13-cis-RA) inhibited cellular proliferation, with 13-cis-RA being the most effective in this regard. nih.gov However, atRA was superior in inducing neuronal differentiation, as measured by the expression of the neurotrophic factor receptor TrkA. nih.gov This illustrates that different isomers can mediate distinct functional outcomes even within the same cell line. nih.gov

Table 2: Comparative Potency of Retinoid Isomers in Different Cell Systems

| Retinoid Isomer | Cell System | Functional Outcome | Relative Potency/Effect | Reference |

|---|---|---|---|---|

| This compound | HaCaT Keratinocytes | Inhibition of proliferation, Gene regulation | Effectively inactive at biological concentrations; weak activity only at 10⁻⁶ M | nih.govdrugbank.com |

| all-trans-retinoic acid (atRA) | HaCaT Keratinocytes | Inhibition of proliferation, Gene regulation | Most potent | nih.govdrugbank.com |

| 9-cis-retinoic acid (9cRA) | HaCaT Keratinocytes | Inhibition of proliferation, Gene regulation | Slightly weaker than atRA | nih.govdrugbank.com |

| This compound | Hepatic Stellate Cells (HSCs) | Procollagen synthesis | Potent activator via TGF-β pathway | nih.gov |

| 13-cis-retinoic acid (13cRA) | IMR-32 Neuroblastoma Cells | Inhibition of proliferation | Most effective among atRA, 9cRA, and 13cRA | nih.gov |

| all-trans-retinoic acid (atRA) | IMR-32 Neuroblastoma Cells | Neuronal differentiation (TrkA expression) | Most effective among atRA, 9cRA, and 13cRA | nih.gov |

Role of 9,13 Di Cis Retinoic Acid in Pathophysiological Processes and Physiological Adaptation

Involvement in Hepatic Fibrogenesis and Stellate Cell Activation

During the progression of hepatic fibrosis, quiescent hepatic stellate cells (HSCs) undergo a transformation into myofibroblastic cells, a process marked by the loss of their intracellular retinyl ester stores. nih.gov Research has identified 9,13-di-cis-retinoic acid as a key metabolite in this process, suggesting a link between the depletion of retinoid storage and the advancement of liver fibrosis. nih.govmdpi.com Studies have shown that levels of this compound are elevated in activated HSCs in vitro and in fibrotic liver tissue in vivo. nih.gov

The mechanism of action involves the transactivation of the retinoic acid receptor-alpha (RARα). nih.gov this compound stimulates the synthesis of plasminogen activator (PA), which in turn leads to the PA/plasmin-dependent activation of latent transforming growth factor-beta (TGF-β). nih.gov TGF-β is a potent fibrogenic cytokine, and its activation by this pathway provokes the synthesis of procollagen (B1174764) in both rat and human HSC cultures. nih.gov This increased procollagen production is a hallmark of fibrogenesis. The elevated levels of this compound in fibrotic livers correlate with the enhanced expression of RARα/β, PA, TGF-β, and type I procollagen mRNA. nih.gov These findings collectively point to a significant role for this compound in facilitating TGF-β-mediated liver fibrogenesis. nih.govmdpi.com While the broader effects of various retinoids on HSCs can be complex and sometimes contradictory, the specific action of this compound has been shown to exacerbate fibrosis through this TGF-β-dependent mechanism. nih.govembopress.org

Table 1: Research Findings on the Role of this compound in Hepatic Stellate Cells (HSCs)

| Parameter | Observation in the Presence of this compound | Implication for Hepatic Fibrogenesis |

|---|---|---|

| Retinoic Acid Receptor (RARα) | Transactivates RARα in HeLa cells. nih.gov | Initiates the signaling cascade leading to fibrosis. |

| Plasminogen Activator (PA) / Plasmin System | Stimulates synthesis of PA, inducing PA/plasmin-dependent activity. nih.gov | Leads to the activation of latent profibrotic factors. |

| Transforming Growth Factor-beta (TGF-β) | Induces activation of latent TGF-β. nih.govmdpi.com | Promotes a strong fibrogenic response. |

| Procollagen Synthesis | Provokes TGF-β-dependent procollagen synthesis in HSCs. nih.gov | Directly contributes to the extracellular matrix deposition characteristic of fibrosis. |

| In Vivo Levels | Concentrations are increased in fibrotic rat liver tissue. nih.gov | Correlates the presence of the compound with the disease state in vivo. |

Contextual Role in Other Disease States (based on observed activity profiles)

Beyond its well-defined role in hepatic fibrogenesis, the involvement of this compound in other disease states is less clear and appears to be context-dependent, largely defined by its profile as a metabolite with lower biological activity compared to other retinoic acid isomers. researchgate.net It is recognized as a major and stable metabolite of 9-cis-retinoic acid. nih.govnih.gov

In studies using human HaCaT keratinocytes, a model for skin cell activity, this compound demonstrated significantly weaker effects than all-trans-retinoic acid (atRA). nih.gov It only influenced keratinocyte activity at very high concentrations (10⁻⁶ M) and was considered effectively inactive at more biologically relevant levels. nih.gov This suggests that in the context of skin-related processes, it may function as an inactive metabolic derivative rather than a primary effector molecule. nih.gov Furthermore, neither 9,13-di-cis nor 13-cis isomers bind effectively to RAR or RXR nuclear receptors at physiologically relevant concentrations, limiting their ability to directly regulate gene expression in the manner of atRA or 9-cis-RA. rupress.org Its function in some biological systems remains cryptic, and evidence for its natural synthesis is limited. rupress.org

Physiological Relevance in Specific Biological Contexts (e.g., Periparturient Metabolism and Immune Modulation)

Periparturient Metabolism: Significant shifts in vitamin A metabolism occur during the period surrounding childbirth (parturition). nih.gov Research in dairy cows has established that this compound is the major circulating geometric isomer of retinoic acid during the periparturient period. nih.gov Its concentration in plasma undergoes profound changes, increasing dramatically around the time of birth. nih.gov Ten days before parturition, its level is typically at or below 1 ng/ml. nih.gov This rises to approximately 2 ng/ml by one day before birth and surges to over 4 ng/ml by the first day postpartum, a level that is maintained for at least two weeks into lactation. nih.gov This dramatic fluctuation implies a significant shift in the metabolism of its precursor, 9-cis-retinoic acid, highlighting a specific physiological role for this metabolic pathway during late gestation and early lactation. nih.gov

Table 2: Plasma Concentration of this compound in Dairy Cows During the Periparturient Period

| Time Relative to Parturition | Approximate Plasma Concentration (ng/ml) |

|---|---|

| 10 Days Prepartum | ≤ 1.0 nih.gov |

| 1 Day Prepartum | ~ 2.0 nih.gov |

| 1 Day Postpartum | > 4.0 nih.gov |

| 14 Days Postpartum | ~ 4.0 nih.gov |

Immune Modulation: Retinoids, including isomers like all-trans-RA and 9-cis-RA, are critical modulators of the immune system, influencing cell differentiation, proliferation, and apoptosis. nih.govcambridge.org They exert these effects by activating nuclear receptors (RAR and RXR) that regulate gene expression. nih.gov Specifically, 9-cis-RA is a high-affinity ligand for RXRs, which play a key role in modulating immune responses. iu.edumdpi.com

However, the direct contribution of this compound to immune modulation appears to be marginal. nih.gov Studies have shown that it is significantly less competitive than 9-cis-RA for binding to human retinoid X receptors (hRXRα and hRXRβ). nih.gov Due to this low binding affinity, it is considered unlikely to contribute significantly to the wide-ranging immunomodulatory effects attributed to RXR activation by 9-cis-RA. nih.gov Therefore, while it is present as a metabolite, its direct role as an immune-modulating compound is likely minimal compared to its more active precursor isomers.

Advanced Research Methodologies for 9,13 Di Cis Retinoic Acid Characterization

Analytical Techniques for Identification and Quantification in Complex Biological Matrices

The detection and quantification of 9,13-di-cis-retinoic acid in biological samples such as plasma, tissues, and cells are challenging due to its low endogenous concentrations and the presence of other structurally similar isomers. nih.gov To overcome these challenges, a multi-faceted analytical approach is often required.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of retinoic acid isomers. Reversed-phase HPLC methods are particularly effective in resolving various geometric isomers, including this compound, from a complex mixture. nih.gov The separation is typically achieved using C18 columns with a mobile phase consisting of a mixture of aqueous and organic solvents, often with an acidic modifier to improve peak shape and resolution. nih.govjfda-online.com

One established method allows for the single-run separation of at least four retinoic acid isomers: 13-cis-retinoic acid, this compound, 9-cis-retinoic acid, and all-trans-retinoic acid. nih.gov In many reversed-phase systems, this compound characteristically elutes between the 13-cis and 9-cis isomers. who.int The detection of these separated isomers is commonly performed using UV detectors, as retinoids exhibit strong absorbance in the UV range. researchgate.net Isocratic elution methods have been developed to achieve separation in under 25 minutes. documentsdelivered.com

Table 1: HPLC Separation of Retinoic Acid Isomers

| Isomer | Typical Elution Order (Reversed-Phase) | Detection Method |

|---|---|---|

| 13-cis-retinoic acid | 1 | UV Spectrophotometry |

| This compound | 2 | UV Spectrophotometry |

| 9-cis-retinoic acid | 3 | UV Spectrophotometry |

| all-trans-retinoic acid | 4 | UV Spectrophotometry |

Mass Spectrometry Approaches (HPLC-MS, Tandem Mass Spectrometry) for Structural Elucidation and Quantification

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as HPLC-MS or LC-MS. nih.gov Tandem mass spectrometry (LC-MS/MS) further increases the level of confidence in identification and provides exceptional sensitivity for quantification, with lower limits of detection in the attomolar range. nih.gov

In LC-MS analysis of retinoic acid isomers, selected ion monitoring is employed to track the specific mass-to-charge ratio (m/z) of the protonated molecule. nih.gov This approach significantly reduces interference from the biological matrix, allowing for accurate quantification even at very low concentrations. sciex.com LC-MS/MS methods have been successfully applied to quantify this compound in various biological samples, confirming its presence as a naturally occurring retinoid. nih.gov

Gas Chromatography and Liquid-Liquid Chromatography with Ancillary Detection

While less common than HPLC for retinoic acid analysis, Gas Chromatography (GC) can be utilized, particularly when coupled with mass spectrometry (GC-MS). A key consideration for GC analysis is the requirement for derivatization of the retinoic acid molecule, typically through esterification to form a methyl or pentafluorobenzyl ester, to increase its volatility. who.int

Liquid-liquid chromatography, a broader category that includes techniques like counter-current chromatography, can also be employed for the separation of retinoid isomers. However, HPLC remains the predominant liquid chromatographic method due to its high resolution and efficiency.

In Vitro Cellular and Molecular Assays for Functional Analysis

Understanding the biological role of this compound involves assessing its ability to interact with and activate the nuclear receptors that mediate the physiological effects of other retinoic acid isomers, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Receptor Binding Assays for Ligand Affinity Determination

Receptor binding assays are designed to measure the affinity of a ligand for its specific receptor. In the context of retinoids, these assays typically involve incubating a radiolabeled ligand (such as [³H]-9-cis-retinoic acid) with the receptor of interest (RAR or RXR). A competing, unlabeled ligand is then introduced at various concentrations to displace the radiolabeled ligand. The concentration of the unlabeled ligand required to displace 50% of the radiolabeled ligand (the IC₅₀ value) is a measure of its binding affinity.

Research has shown that while isomers like all-trans-retinoic acid and 9-cis-retinoic acid bind with high affinity to RARs and/or RXRs, this compound exhibits little to no affinity for cellular retinoic acid binding proteins types I and II. nih.govnih.govelsevierpure.comnih.gov Furthermore, studies indicate that this compound does not activate RAR or RXR. nih.gov

Reporter Gene Assays for Transcriptional Activation Studies

Reporter gene assays are a powerful tool to assess the ability of a compound to activate a specific signaling pathway, in this case, the transcriptional activation mediated by RARs and RXRs. In these assays, cells are engineered to express a reporter gene (such as luciferase) under the control of a promoter containing a retinoic acid response element (RARE) or a retinoid X response element (RXRE).

Table 2: Functional Activity of Retinoic Acid Isomers

| Isomer | RAR Binding/Activation | RXR Binding/Activation |

|---|---|---|

| all-trans-retinoic acid | High | Low/None |

| 9-cis-retinoic acid | High | High |

| 13-cis-retinoic acid | Moderate | Low/None |

| This compound | None | None |

Established Cell Culture Models for Investigating Cellular Responses (e.g., Keratinocytes, Hepatic Stellate Cells, Leukocytes)

In vitro cell culture systems provide a controlled environment to dissect the direct cellular and molecular effects of this compound.

Keratinocytes

The human keratinocyte cell line, HaCaT, has been utilized to investigate the biological activity of this compound. In a retinol-free culture system, this compound was compared to its parent compound, 9-cis-retinoic acid (9cRA), and all-trans-retinoic acid (atRA). Research indicates that this compound is largely inactive at biologically relevant concentrations, only exerting regulatory effects on HaCaT keratinocyte activity at the highest concentration tested (10⁻⁶ M). nih.gov This suggests it may function as an inactive metabolic derivative or a very weak prodrug of atRA in human keratinocytes. nih.gov Unlike atRA and 9cRA, intracellular levels of this compound were below the level of detection, even though it remained stable in the culture medium. nih.gov

Table 1: Effects of this compound on HaCaT Keratinocytes

| Parameter Studied | Observation | Conclusion |

| Biological Activity | Regulated cell activity only at the highest concentration (10⁻⁶ M). | Effectively inactive at biologically relevant concentrations. nih.gov |

| Metabolism | Remained stable in the medium. | Weaker prodrug of atRA or an inactive metabolite. nih.gov |

| Intracellular Levels | Below the limit of detection. | Poor intracellular accumulation compared to atRA and 9cRA. nih.gov |

Hepatic Stellate Cells

Based on available scientific literature, there is a notable lack of research specifically investigating the effects of this compound on hepatic stellate cell models. While related isomers like 9-cis-retinoic acid have been studied in these cells to assess impacts on cell quiescence and fibrosis, direct data on the 9,13-di-cis isomer is not prominently documented. mdpi.com

Leukocytes

The immunomodulatory potential of this compound has been examined using bovine peripheral blood mononuclear leukocytes. These studies are particularly relevant as the concentration of this compound is elevated in the circulation of cows and calves during the immediate postpartum period. tandfonline.com In vitro experiments showed that at physiologic concentrations (25 nM), this compound had a negligible effect on the proliferation and function (e.g., production of polyclonal IgM and interferon-γ) of mononuclear leukocytes from neonatal calves and their dams. tandfonline.com However, the same concentration significantly inhibited pokeweed mitogen-induced proliferation of mononuclear leukocytes from non-pregnant heifers. tandfonline.com

Table 2: In Vitro Effects of this compound on Bovine Leukocytes

| Cell Source | Parameter | Finding |

| Neonatal Calves & Dams | Proliferation & Function | Negligible effect observed. tandfonline.com |

| Neonatal Calves & Dams | IgM & Interferon-γ Production | Unaffected by the compound. tandfonline.com |

| Non-pregnant Heifers | Mitogen-induced Proliferation | Significantly inhibited at 25 nM. tandfonline.com |

In Vivo Animal Models for Metabolic Tracing and Functional Outcome Assessment

Animal models, primarily rodents, have been instrumental in tracing the metabolic fate of this compound and understanding its relationship with other retinoid isomers.

Metabolic Tracing

Studies in rats and mice have established this compound as a major metabolite of 9-cis-retinoic acid. who.intnih.gov When female mice were orally administered 9-cis-retinoic acid, this compound was identified as a primary metabolite in the plasma. who.int Similarly, after administering radiolabelled 9-cis-retinoic acid to rats, it was shown to isomerize into several forms, including this compound. who.int

Crucially, research in rats has demonstrated a metabolic interconversion between these two isomers. When this compound was administered intravenously to rats, its precursor, 9-cis-retinoic acid, was detected in circulation. nih.gov Conversely, intramuscular dosing of 9-cis-retinoic acid resulted in this compound as a major circulating product. nih.gov This highlights an in vivo isomerization process that likely modulates the concentration and activity of 9-cis-retinoic acid. nih.gov

Table 3: Metabolic Tracing of this compound in Animal Models

| Animal Model | Administered Compound | Key Finding |

| Mouse | 9-cis-Retinoic Acid (oral) | This compound identified as a major plasma metabolite. who.int |

| Rat | 9-cis-Retinoic Acid (IM) | This compound was a major circulating product. nih.gov |

| Rat | This compound (IV) | Produced circulating 9-cis-Retinoic Acid, showing interconversion. nih.gov |

Functional Outcome Assessment

While metabolic studies are well-documented, specific investigations into the functional outcomes of administering this compound in animal models are not extensively detailed in the available literature. The primary focus of in vivo research has been on characterizing its pharmacokinetic profile and its role as a metabolite of the more biologically active 9-cis-retinoic acid.

Future Research Directions and Unanswered Questions Regarding 9,13 Di Cis Retinoic Acid

Comprehensive Elucidation of All Endogenous Biosynthetic and Degradation Pathways

A fundamental gap in our knowledge of 9,13-di-cis-retinoic acid lies in the incomplete mapping of its metabolic pathways. Currently, it is recognized as a major metabolite of 9-cis-retinoic acid and has been identified as a naturally occurring retinoid in plasma. who.intnih.gov Studies have demonstrated an interconversion between this compound and 9-cis-retinoic acid, suggesting a dynamic relationship between these two isomers. nih.gov For instance, after the consumption of liver, a rich source of vitamin A, plasma concentrations of the 9,13-di-cis metabolite of 9-cis-retinoic acid have been observed to rise significantly. who.int

However, the precise enzymatic steps and regulatory mechanisms governing its synthesis and breakdown are not fully understood. Future research must focus on identifying all the enzymes responsible for its formation from various precursors and its subsequent catabolism. This includes investigating the potential for alternative biosynthetic routes independent of 9-cis-retinoic acid isomerization. A thorough understanding of these pathways is essential for comprehending how endogenous levels of this compound are maintained and regulated under different physiological and pathological conditions.

Definitive Characterization of Specific Physiological Roles in Human Health and Development

While the broader family of retinoids is known to play a pivotal role in development and health, the specific functions of this compound are yet to be definitively characterized. It is considered a model ligand for the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling. nih.gov RXRs form heterodimers with a variety of other nuclear receptors, thereby controlling the transcription of a vast array of genes involved in processes such as cell proliferation, differentiation, and apoptosis. sgul.ac.uk

Given its relationship with 9-cis-retinoic acid, a known RXR agonist, it is plausible that this compound exerts its effects through RXR-mediated pathways. However, direct evidence and a detailed understanding of its specific downstream targets and physiological outcomes are lacking. Future investigations should aim to uncover the precise roles of this compound in various aspects of human health, including embryonic development, immune function, and the maintenance of epithelial tissues. Unraveling these specific roles will be crucial for understanding its potential contributions to both health and disease.

Exploration of Synergistic or Antagonistic Interactions within the Broader Retinoid Network

The biological effects of retinoids are often modulated by complex interactions within the broader retinoid network and with other signaling pathways. The established interconversion between this compound and 9-cis-retinoic acid is a prime example of such an interaction. nih.gov Research on 9-cis-retinoic acid has revealed both synergistic and antagonistic effects with other molecules, such as vitamin D analogues, in influencing cellular processes like apoptosis. sgul.ac.uknih.govnih.gov

Development of Novel Selective Probes and Advanced Genetic Models for Targeted Research

A significant impediment to progress in understanding the specific functions of this compound is the lack of targeted research tools. The development of novel, selective molecular probes that can specifically bind to and visualize this compound within cells and tissues is a critical need. Such probes would be invaluable for tracking its subcellular localization, transport, and interactions with binding proteins and receptors.

Furthermore, the creation of advanced genetic models, such as knockout or knock-in mouse models with altered this compound metabolism, would be instrumental. These models would allow researchers to dissect its specific physiological roles in a whole-organism context, disentangling its functions from those of other retinoids. The development of these sophisticated tools is a prerequisite for conducting the in-depth studies needed to definitively characterize the biological importance of this retinoid.

Re-evaluation of its Potential as a Biomarker for Specific Physiological or Pathological Conditions

The identification of this compound as a major circulating retinoid in plasma, particularly under conditions of high vitamin A intake, highlights its potential as a biomarker. who.intnih.gov Its plasma concentrations have been shown to increase significantly after the consumption of liver. who.int This suggests that its levels may reflect dietary vitamin A status or the metabolic processing of retinoids.

A thorough re-evaluation of its utility as a biomarker for specific physiological or pathological states is warranted. Future research should explore the correlation between plasma and tissue levels of this compound and various conditions, such as certain types of cancer, metabolic disorders, or developmental abnormalities. Establishing a clear link between its concentration and specific health outcomes could lead to the development of novel diagnostic or prognostic tools.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 9,13-di-cis-retinoic acid in biological samples?

Reverse-phase high-performance liquid chromatography (HPLC) coupled with solid-phase extraction is a validated method for isolating and quantifying this compound isomers in plasma. This approach was used to identify its elevated levels (up to 4 ng/mL) in periparturient cows, distinguishing it from other retinoids like all-trans-RA and 9-cis-RA . Mass spectrometry (MS) or UV detection can enhance specificity, particularly in complex matrices such as liver tissue or keratinocyte cultures .

Q. What is the biological significance of elevated this compound levels in perinatal mammals?

In bovines, this compound surges during late gestation and early lactation, peaking at >4 ng/mL postpartum. However, in vitro studies show minimal immunomodulatory effects on bovine mononuclear leukocytes (e.g., no impact on IL-2 or IFN-γ secretion), suggesting it may act as a metabolic byproduct rather than a direct immune regulator . Its low affinity for retinoid X receptors (RXRs)—116-fold weaker than 9-cis-RA for hRXRα—further supports limited receptor-mediated activity .

Q. How does this compound differ structurally and functionally from other retinoids like all-trans-RA or 9-cis-RA?

The compound’s double-bond configuration (2Z,4E,6Z,8E) reduces its ability to bind nuclear receptors compared to 9-cis-RA. While 9-cis-RA activates both RAR and RXR pathways, 9,13-di-cis-RA shows negligible transcriptional activity in HaCaT keratinocytes and bovine immune cells, highlighting isomer-specific functional divergence . Structural analysis via SMILES (C/C(=C\C=C\C(=C/C(=O)O)\C)\C=C\C1=C(C)CCCC1(C)C) or InChI identifiers can aid in distinguishing it from analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in immune modulation?

While bovine studies report no significant effects on mononuclear leukocyte proliferation or cytokine secretion , human hepatic stellate cell (HSC) models reveal it induces TGF-β activation and tissue plasminogen activator (tPA) production via RARα, implicating a pro-fibrotic role . To reconcile these discrepancies, researchers should:

- Compare species-specific receptor expression (e.g., bovine vs. human RAR/RXR isoforms).

- Test retinoid interactions with cofactors like 1,25-(OH)2D3, which synergistically inhibit IFN-γ in bovine cells .

- Use transcriptomics to identify non-canonical signaling pathways (e.g., MAPK/NF-κB) that may mediate context-dependent effects .

Q. What experimental models are optimal for studying this compound’s metabolic fate and tissue-specific activity?

- In vitro : Primary hepatocytes or HaCaT keratinocytes can elucidate isomerization and glucuronidation pathways. For example, 9-cis-RA is metabolized to 9,13-di-cis-RA in HaCaT cells, with CYP26 enzymes critical in clearance .

- In vivo : Rodent models of hepatic fibrosis (e.g., CCl4-induced) demonstrate elevated 9,13-di-cis-RA levels correlating with TGF-β-driven fibrogenesis, suggesting its utility as a biomarker .

- Ex vivo : Bovine placental or mammary tissue explants may clarify its role in perinatal retinoid flux .

Q. What mechanisms link this compound to TGF-β activation in hepatic fibrosis?

In rat HSCs, this compound enhances latent TGF-β conversion to its active form via RARα-dependent upregulation of proteases like tPA. This process is amplified in fibrotic livers, where retinoid depletion (due to CYP26 overexpression) creates a permissive environment for TGF-β signaling . Researchers should profile retinoid-metabolizing enzymes (e.g., CYP26A1/B1) and TGF-β pathway components (e.g., SMADs) in parallel to map crosstalk .

Q. How can researchers design studies to differentiate this compound’s direct effects from those of its precursors or metabolites?

- Use isotopically labeled tracers (e.g., 13C-9-cis-RA) to track metabolic conversion in real time .

- Employ CRISPR/Cas9 to knockout isomerases (e.g., retinaldehyde dehydrogenases) or CYP26 enzymes in cell models .

- Conduct dose-response assays comparing this compound with 9-cis-RA and all-trans-RA, focusing on EC50 values for receptor binding and downstream targets like IL-2 or collagen-I .

Methodological Considerations

- Confounding Variables : In perinatal studies, account for hormonal fluctuations (e.g., estrogen/progesterone) that may influence retinoid metabolism .

- Data Interpretation : Use multivariate analysis to distinguish retinoid-specific effects from lipid-soluble contaminant interactions in cell culture .

- Ethical Compliance : Adhere to guidelines for retinoid dosing in vivo, as hypervitaminosis A can induce teratogenicity or hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.